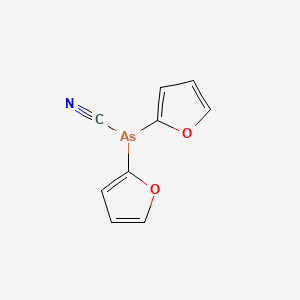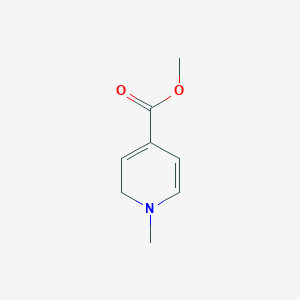
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid ester group and a methyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) typically involves the esterification of 4-pyridinecarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various binding interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) can be compared with other similar compounds, such as:
4-Pyridinecarboxylic acid: Lacks the ester group, leading to different chemical properties and reactivity.
1-Methyl-2H-pyridine-4-carboxylate: Similar structure but different substitution pattern, affecting its chemical behavior.
Methyl nicotinate: Another ester of pyridinecarboxylic acid, but with different substitution, leading to varied applications.
The uniqueness of 4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
80845-59-6 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 1-methyl-2H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-5H,6H2,1-2H3 |
InChI Key |
WVSWISSODKXCHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


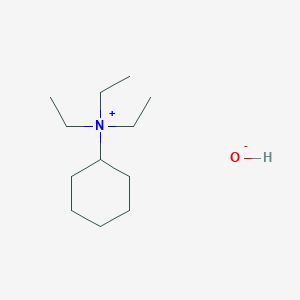
![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)
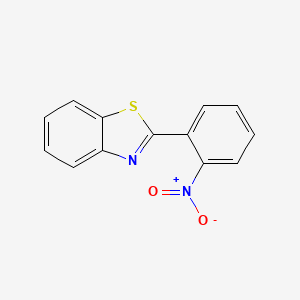
![hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B13797928.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
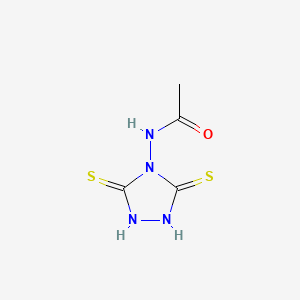

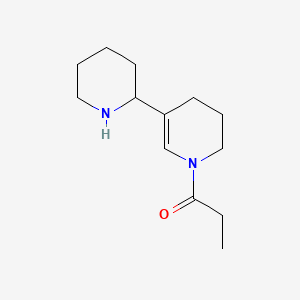
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
